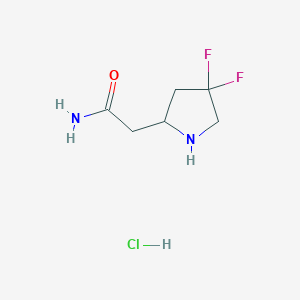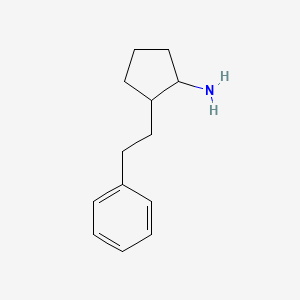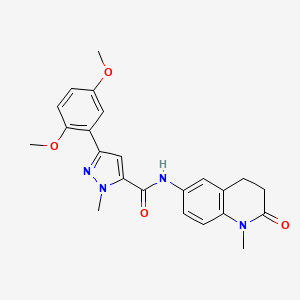
3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester” is a type of organoboron reagent. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign, relatively stable, and readily prepared . They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Chemical Reactions Analysis
Organoboron compounds are known for their versatility in chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Phosphorescent Properties
Arylboronic esters, including compounds similar to "3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester," have been identified for their unexpected ability to exhibit long-lived room-temperature phosphorescence in the solid state. This property challenges the conventional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the phosphorescence is due to out-of-plane distortion in the excited state, influenced by solid-state molecular packing rather than the specific boron substituents on the aryl units (Shoji et al., 2017).
Polymer Synthesis
The compound has been utilized in the synthesis of hyperbranched polythiophene with nearly 100% branching via catalyst-transfer Suzuki–Miyaura coupling reactions. This application demonstrates the role of phenyl boronic acid pinacol ester in creating polymers with controlled architecture, showcasing its versatility in polymer chemistry (Segawa et al., 2013).
Catalysis and Chemical Synthesis
In catalysis, the Suzuki-Miyaura coupling reaction has been enhanced using arylboronic esters to afford high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method highlights the compound's role in facilitating novel synthetic routes and polymer end-group functionalization (Nojima et al., 2016).
Drug Delivery Systems
A notable application in biomedical research includes the development of oxidation-sensitive polymers for drug delivery. Arylboronic esters are incorporated into copolymers that respond to oxidative stress, a common feature of tumor sites. These materials have shown potential for targeted therapeutic delivery due to their sensitivity to hydrogen peroxide and low pH conditions, enhancing the release of encapsulated drugs (Zhang et al., 2019).
Direcciones Futuras
The future directions for organoboron compounds like “3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester” could involve further exploration of their applications in various chemical reactions. There’s also a need for more research on the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters .
Mecanismo De Acción
Target of Action
The primary target of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as Methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a boron reagent used in Suzuki–Miyaura coupling .
Mode of Action
The this compound interacts with its targets through a process called transmetalation . In this process, the organoboron compound (the boronic ester) transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling, facilitated by this compound, is a key pathway in the formation of carbon-carbon bonds . This pathway is widely applied in organic synthesis, leading to a variety of downstream effects, including the creation of new organic compounds .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable, readily prepared, and environmentally benign . These properties may impact the bioavailability of the compound, but specific details would require further investigation.
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the pH and can be considerably accelerated at physiological pH . . These factors can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-10-8-11(9-12(19-6)13(10)14(18)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFCSJTAXYVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)



![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)
![3,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2708666.png)

![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2708669.png)


![(E)-N-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2708672.png)
![1-[(3-chloro-2-fluorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2708677.png)

![Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2708679.png)